EMDB-2 vs. EMDB-1 and Standard Inhibitors: 71-Fold Increase in Endomorphin-2 Functional Half-Life
In a direct, comparative rat ileum organ bath assay, H-Tyr-Pro-Ala-NH2 (EMDB-2) demonstrated superior prolongation of endomorphin-2 (EM-2) inhibitory activity. The half-life (t1/2) of EM-2's effect was extended from a baseline of 6.06 ± 0.13 min to 431 ± 95 min by co-incubation with EMDB-2, a 71-fold increase [1]. This represents a substantially greater prolongation compared to the standard DPP IV inhibitor diprotin A (t1/2 = 143 ± 25 min) and the closely related degradation blocker EMDB-1 (t1/2 = 25.6 ± 3.2 min) [1]. The compound's free acid analog, EMDB-3, was ineffective in this assay [1].
| Evidence Dimension | Endomorphin-2 functional half-life (t1/2) in inhibiting smooth muscle contractility |
|---|---|
| Target Compound Data | t1/2 = 431 ± 95 min |
| Comparator Or Baseline | EM-2 alone: t1/2 = 6.06 ± 0.13 min; + EMDB-1: t1/2 = 25.6 ± 3.2 min; + EMDB-3: t1/2 = 35.0 ± 9.6 min; + Actinonin: t1/2 = 49.6 ± 8.7 min; + Diprotin A: t1/2 = 143 ± 25 min |
| Quantified Difference | 71-fold increase over EM-2 alone; 16.8-fold longer than EMDB-1; 3.0-fold longer than Diprotin A |
| Conditions | Rat ileum in vitro organ bath; electrically induced cholinergic twitch contractions; EM-2 and all blockers tested at 10^-6 M |
Why This Matters
For studies targeting GI motility disorders via the endogenous opioid system, EMDB-2 provides the most durable functional protection of EM-2 reported, enabling experimental protocols that are unfeasible with shorter-acting blockers.
- [1] Fichna, J., Perlikowska, R., Gach, K., Do-Rego, J. C., Cravezic, A., Janecka, A., & Storr, M. A. (2010). The novel endomorphin degradation blockers Tyr-Pro-DClPhe-Phe-NH2 (EMDB-1) and Tyr-Pro-Ala-NH2 (EMDB-2) prolong endomorphin-2 action in rat ileum in vitro. Chemical Biology & Drug Design, 76(1), 77–81. View Source
